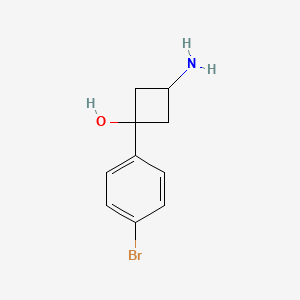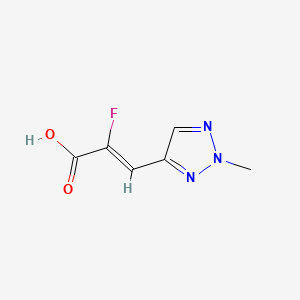
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a fluoro-substituted alkene and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluoro Group: The fluoro group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Alkene: The alkene moiety can be formed through Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling studies.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the fluoro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-chloro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- (2Z)-2-bromo-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- (2Z)-2-iodo-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
Uniqueness
The presence of the fluoro group in (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
Propiedades
Fórmula molecular |
C6H6FN3O2 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
(Z)-2-fluoro-3-(2-methyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6FN3O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h2-3H,1H3,(H,11,12)/b5-2- |
Clave InChI |
ADAYVOIXLDMXLV-DJWKRKHSSA-N |
SMILES isomérico |
CN1N=CC(=N1)/C=C(/C(=O)O)\F |
SMILES canónico |
CN1N=CC(=N1)C=C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


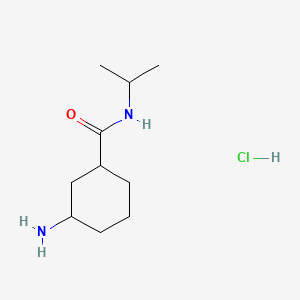
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)

![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
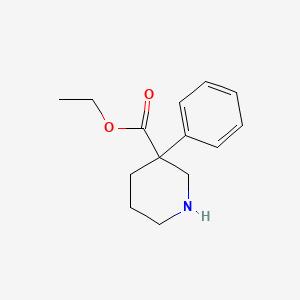
![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
amine hydrochloride](/img/structure/B13458007.png)
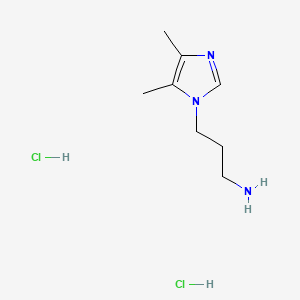
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)
